The synthesis of TAS-120 involves several key steps aimed at creating a compound with high specificity and potency against FGFRs. The synthetic route is detailed in International Patent Application WO 2013/108809, where futibatinib is described as an example compound. The synthesis begins with the construction of a pyrazolopyrimidine core, followed by the introduction of an acrylamide moiety that enables covalent binding to the target kinase.
Technical details include:
The molecular structure of TAS-120 can be represented as follows:
TAS-120 primarily functions through covalent modification of FGFRs, leading to inhibition of their kinase activity. The mechanism involves:
Technical details include assays that measure the inhibition of FGFR-mediated phosphorylation using recombinant proteins and cellular assays to assess cell viability post-treatment with TAS-120 .
The mechanism of action for TAS-120 centers on its ability to irreversibly bind to FGFRs, effectively blocking their activity. Upon binding:
Data from pharmacodynamic studies show that TAS-120 significantly reduces phosphorylated FGFR levels in treated tumor samples, correlating with reduced tumor cell viability .
Relevant data indicate that modifications to enhance pharmacokinetic profiles are crucial for optimizing therapeutic outcomes.
TAS-120 is primarily investigated for its use in treating cancers associated with FGFR aberrations. Clinical trials have focused on:
The compound's unique mechanism as a covalent inhibitor positions it as a critical player in targeted cancer therapies, especially for patients resistant to conventional treatments .
The FGFR family (FGFR1–4) comprises transmembrane receptor tyrosine kinases activated by fibroblast growth factors (FGFs). Ligand binding induces dimerization, trans-autophosphorylation, and downstream signaling through RAS-MAPK, PI3K-AKT, and PLCγ pathways [7] [8]. These cascades regulate proliferation, angiogenesis, and survival—processes co-opted in malignancy through diverse genomic alterations:
Table 1: Frequency of FGFR Alterations in Solid Tumors
Alteration Type | Example | Primary Tumor Associations | Prevalence |
---|---|---|---|
Gene fusion | FGFR2-BICC1, FGFR2-INA | Intrahepatic cholangiocarcinoma | 10–15% |
Amplification | FGFR1 (8p11) | Breast cancer, squamous NSCLC | 3–5% |
Activating mutation | FGFR3 S249C | Bladder carcinoma | 15–20% |
Overexpression | FGFR4 | Hepatocellular carcinoma | 30% |
Oncogenic FGFR signaling exhibits three hallmark features: (1) ligand-independent activation from structural alterations, (2) bypass of upstream regulatory checkpoints, and (3) adaptive resistance through gatekeeper mutations (e.g., V565F in FGFR2) that sterically hinder ATP-competitive inhibitors [1] [3].
FGFR inhibitors are classified by target specificity and mechanism of action:
The rationale for irreversible inhibitors emerged from clinical observations: >50% of ICC patients treated with BGJ398 (infigratinib) or Debio1347 acquired secondary FGFR2 kinase domain mutations within 5–12 months [1]. These mutations—including V565F (gatekeeper), N550H/K, and E566A—diminish drug binding by:
Table 2: Evolution of FGFR Inhibitor Classes
Generation | Examples | Mechanism | Limitations |
---|---|---|---|
First | Ponatinib, Dovitinib | Multi-targeted, reversible | Off-target toxicity (VEGFR, PDGFR) |
Second | Erdafitinib, Pemigatinib | ATP-competitive, FGFR-selective | Susceptible to gatekeeper mutations |
Third | TAS-120, RLY-4008 | Irreversible covalent binding | Limited by cysteine mutations |
Covalent inhibitors circumvent these limitations by forming a permanent bond with the P-loop cysteine, rendering them less sensitive to ATP-affinity changes induced by mutations [3] [5].
TAS-120 (futibatinib) is an orally bioavailable, pyrazine-based inhibitor that covalently modifies Cys492 in FGFR1, Cys477 in FGFR2, and analogous cysteines in FGFR3/4. Its pharmacological profile is characterized by:
Table 3: Enzymatic and Cellular Potency of TAS-120
Target | Enzyme IC50 (nM) | Mutant Inhibition (IC50, nM) | Cellular Antiproliferation (IC50) |
---|---|---|---|
FGFR1 | 1.8–3.9 | V561M: 84–224 | NCI-H1581 (FGFR1-amplified): 7 nM |
FGFR2 | 1.3–1.4 | V564F: 52–276; N550H: 3.6 | SNU-16 (FGFR2-amplified): 4 nM |
FGFR3 | 1.6 | V555M: 97–583 | RT112 (FGFR3-TACC3 fusion): <10 nM |
FGFR4 | 3.7–8.3 | V550L: 90–255 | SK-HEP1 (FGFR4-driven): 152 nM |
The development rationale for TAS-120 emerged from preclinical modeling of resistance. In polyclonal ICC cell pools, BGJ398 selected for heterogeneous FGFR2 mutations (V565F, N550H, E566A), while TAS-120 suppressed all clones [1]. Structural analyses reveal this stems from TAS-120’s interactions with the P-loop: the inhibitor’s acrylamide group orients toward Cys477, while the tetrahydropyran group occupies the hydrophobic back pocket, bypassing steric clashes from gatekeeper residues [3].
Clinical validation came from ICC patients with FGFR2 fusion-positive tumors progressing on BGJ398/Debio1347. Four patients treated with TAS-120 achieved partial responses (−22.1% to −76.7% tumor reduction) or stable disease with progression-free survival of 5.1–17.2 months. Circulating tumor DNA (ctDNA) analysis confirmed suppression of pretreatment FGFR2 mutations (e.g., V565F, K660M) [1] [2]. This established TAS-120 as the first irreversible FGFR inhibitor to clinically overcome ATP-competitive inhibitor resistance.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3